molecular formula C16H16N2O5S B5860563 3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid

3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid

Cat. No.: B5860563
M. Wt: 348.4 g/mol
InChI Key: GHDPAGBWWUMZGD-UHFFFAOYSA-N
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Description

3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is an organic compound with the molecular formula C16H16N2O5S It is characterized by the presence of a dimethylsulfamoyl group attached to a benzoyl group, which is further connected to an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-aminobenzoic acid with 3-(dimethylsulfamoyl)benzoyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale sulfonation and subsequent functionalization steps, similar to the laboratory synthesis but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylsulfamoyl group can act as a functional moiety that interacts with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylsulfamoyl)benzoic acid: Similar in structure but lacks the additional benzoyl and amino groups.

    3-Aminobenzoic acid: Contains the amino benzoic acid moiety but lacks the dimethylsulfamoyl and benzoyl groups.

    Benzoylbenzoic acid: Contains the benzoyl and benzoic acid moieties but lacks the dimethylsulfamoyl and amino groups.

Uniqueness

3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both the dimethylsulfamoyl and benzoyl groups, along with the amino benzoic acid moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-18(2)24(22,23)14-8-4-5-11(10-14)15(19)17-13-7-3-6-12(9-13)16(20)21/h3-10H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDPAGBWWUMZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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